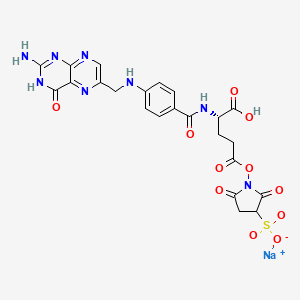

Folic Acid Sulfosuccinimidyl Ester Sodium Salt (Technical Grade)

Description

Folic Acid Sulfosuccinimidyl Ester Sodium Salt (Technical Grade) is a compound with the molecular formula C23H21N8NaO11S and a molecular weight of 640.51 . It is primarily used in research and is not intended for human or veterinary use. This compound is a derivative of folic acid, which is essential for the synthesis of purines, pyrimidines, and methionine before incorporation into DNA or protein.

Properties

Molecular Formula |

C23H21N8NaO11S |

|---|---|

Molecular Weight |

640.5 g/mol |

IUPAC Name |

sodium;1-[(4S)-4-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-4-carboxybutanoyl]oxy-2,5-dioxopyrrolidine-3-sulfonate |

InChI |

InChI=1S/C23H22N8O11S.Na/c24-23-29-18-17(20(35)30-23)27-12(9-26-18)8-25-11-3-1-10(2-4-11)19(34)28-13(22(37)38)5-6-16(33)42-31-15(32)7-14(21(31)36)43(39,40)41;/h1-4,9,13-14,25H,5-8H2,(H,28,34)(H,37,38)(H,39,40,41)(H3,24,26,29,30,35);/q;+1/p-1/t13-,14?;/m0./s1 |

InChI Key |

VZYVGSKPAVAFKQ-GPFYXIAXSA-M |

Isomeric SMILES |

C1C(C(=O)N(C1=O)OC(=O)CC[C@@H](C(=O)O)NC(=O)C2=CC=C(C=C2)NCC3=CN=C4C(=N3)C(=O)NC(=N4)N)S(=O)(=O)[O-].[Na+] |

Canonical SMILES |

C1C(C(=O)N(C1=O)OC(=O)CCC(C(=O)O)NC(=O)C2=CC=C(C=C2)NCC3=CN=C4C(=N3)C(=O)NC(=N4)N)S(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dissolve folic acid, NHS, and sulfo-NHS: in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Add the coupling agent: DCC or DIC to the reaction mixture and stir for a period of time to activate the carboxylic acid group of folic acid.

Add sodium hydroxide: to the reaction mixture to neutralize the acid byproduct and form the final product, Folic Acid Sulfosuccinimidyl Ester Sodium Salt.

Purify the product: by precipitation or chromatography and dry under vacuum.

Chemical Reactions Analysis

Types of Reactions

Folic Acid Sulfosuccinimidyl Ester Sodium Salt undergoes various types of reactions, primarily used in bioconjugation techniques. These reactions include:

Substitution Reactions: The NHS ester group can react with primary amines to form stable amide bonds.

Hydrolysis: The ester group can hydrolyze in the presence of water, leading to the formation of folic acid and NHS.

Common Reagents and Conditions

Primary Amines: Used in bioconjugation to form amide bonds.

Water: Can cause hydrolysis of the ester group.

Major Products Formed

Amide Bonds: Formed during bioconjugation with primary amines.

Folic Acid and NHS: Formed during hydrolysis.

Scientific Research Applications

Folic Acid Sulfosuccinimidyl Ester Sodium Salt is widely used in scientific research, including:

Chemistry: Used in the chemical synthesis of peptides and surface activation of chromatographic supports.

Biology: Utilized in protein labeling by fluorescent dyes and enzymes.

Medicine: Employed in the development of diagnostic tools and therapeutic agents.

Industry: Applied in the production of microbeads, nanoparticles, and microarray slides.

Mechanism of Action

Folic Acid Sulfosuccinimidyl Ester Sodium Salt exerts its effects through the conversion of folic acid to tetrahydrofolic acid and methyltetrahydrofolate by dihydrofolate reductase (DHFR). These compounds are essential for the synthesis of purines, pyrimidines, and methionine, which are incorporated into DNA or protein.

Comparison with Similar Compounds

Similar Compounds

N-Hydroxysuccinimide (NHS) Esters: Similar in their use for bioconjugation techniques.

Sulfo-N-Hydroxysuccinimide (Sulfo-NHS) Esters: Also used in bioconjugation and have similar properties.

Uniqueness

Folic Acid Sulfosuccinimidyl Ester Sodium Salt is unique due to its derivation from folic acid, which is essential for DNA and protein synthesis. This makes it particularly useful in applications requiring the incorporation of folic acid derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.